molecular formula C22H16N4O5S3 B2905043 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 361171-03-1

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2905043
CAS No.: 361171-03-1
M. Wt: 512.57
InChI Key: PYMYZAMZNOBANI-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with a 2,3-dihydroindole sulfonyl group at the 4-position and a 4-nitrothiophene moiety on the 1,3-thiazol-2-yl ring. Its structural complexity suggests applications in medicinal chemistry, particularly as a modulator of enzymes or receptors requiring sulfonamide or thiazole recognition motifs .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S3/c27-21(24-22-23-18(13-33-22)20-11-16(12-32-20)26(28)29)15-5-7-17(8-6-15)34(30,31)25-10-9-14-3-1-2-4-19(14)25/h1-8,11-13H,9-10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYZAMZNOBANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The table below summarizes key analogues and their structural/functional differences:

Compound Name Sulfonyl Group Thiazole Substituent Reported Activity/Properties Source
4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide 2,3-Dihydroindole 4-Nitrothiophen-2-yl N/A (Target Compound) -
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)amine 4-Nitrophenyl 119.09% activity (p < 0.05)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide - 4-Methylphenyl 129.23% activity (p < 0.05)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylamine 4-Nitrophenyl Synthon for kinase inhibitors
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane (7-membered ring) 4-Phenoxyphenyl High solubility due to azepane group

Physicochemical Properties

  • Solubility: Azepane-containing analogues (e.g., 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide) exhibit enhanced aqueous solubility due to the amine group, whereas the target compound’s indole sulfonyl group may reduce solubility but improve lipophilicity .

Research Findings and Key Observations

Activity Trends : Substitution at the thiazole 4-position with nitro groups (phenyl or thiophene) correlates with moderate to high biological activity (119–129%), though steric and electronic factors modulate efficacy .

Synthetic Feasibility : Diethylsulfamoyl and bis(2-methoxyethyl)sulfamoyl derivatives are synthetically accessible, while azepane and indole sulfonyl groups may require multi-step functionalization .

Spectroscopic Confirmation : IR and NMR data for analogues (e.g., νC=O at 1663–1682 cm⁻¹, absence of νS-H in tautomers) validate benzamide and thiazole core structures, critical for distinguishing regioisomers .

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide represents a novel class of indole and thiazole derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds containing indole and thiazole moieties exhibit significant antimicrobial properties. For instance, a related study on 4-(indol-3-yl)thiazole derivatives demonstrated a minimum inhibitory concentration (MIC) range from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria . The introduction of specific substituents in the indole ring was found to enhance antibacterial activity.

CompoundMIC (mg/mL)Activity Type
5x0.06Antibacterial
5m0.47Antibacterial
5d1.88Antibacterial

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied. In vitro evaluations of similar thiazole-containing compounds revealed their ability to decrease cell viability in cancer cell lines such as Caco-2 and A549. For example, compounds with specific substitutions showed decreased viability rates ranging from 27.2% to 60% , indicating promising anticancer effects .

CompoundCell LineViability (%)
3bCaco-231.9
17cA54955.4
17fCaco-244.3

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory properties in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, which is crucial for developing new anti-inflammatory agents .

Case Studies

  • Study on Indole-Thiazole Derivatives : A comprehensive evaluation of 29 indole-thiazole derivatives showed that structural modifications significantly influenced their antimicrobial activities. The presence of nitro and methyl groups in certain positions enhanced their effectiveness against resistant bacterial strains .
  • Anticancer Evaluation : Research focusing on thiazole derivatives revealed that modifications at the 4-position of the thiazole ring significantly impacted their cytotoxicity against cancer cells, suggesting that systematic alterations can lead to more potent anticancer agents .

Q & A

Q. What are the key considerations for synthesizing this compound, given its structural complexity?

The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and coupling of nitrothiophene and dihydroindole moieties. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures aid recrystallization .
  • Catalysts : Copper(I) iodide or palladium catalysts may accelerate cross-coupling steps . Methodological optimization via thin-layer chromatography (TLC) and HPLC is essential to monitor reaction progress .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonamide (-SO2_2-N) and benzamide (-CONH-) linkages. Nitrothiophene signals (~7.5–8.5 ppm) should align with aromatic proton patterns .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C22_{22}H17_{17}N4_4O4_4S3_3: expected m/z 521.06) .
  • Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to detect impurities .

Intermediate Research Questions

Q. What strategies mitigate low yields during sulfonylation or amide coupling steps?

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction with the indole amine .
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials, while recrystallization from ethanol improves final purity .
  • Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or indole moieties .

Q. How should researchers design analogs to study structure-activity relationships (SAR)?

  • Functional group substitution : Replace the nitro group on thiophene with halogens (e.g., Cl, Br) or methyl to modulate electron-withdrawing/donating effects .
  • Scaffold modification : Substitute dihydroindole with tetrahydroisoquinoline to assess steric effects on target binding .
  • Bioisosteres : Replace the benzamide with sulfonamide or urea groups to evaluate hydrogen-bonding interactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine if inhibition is competitive (e.g., binding to active site) or non-competitive (allosteric). Discrepancies may arise from assay pH or cofactor availability .
  • Metabolic stability : Assess cytochrome P450-mediated degradation using liver microsomes. Nitrothiophene may induce rapid metabolism, reducing observed IC50_{50} values in vitro vs. in vivo .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions with non-target enzymes .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). The sulfonamide group may form hydrogen bonds with Arg120/Arg513, while nitrothiophene enhances π-π stacking .
  • ADMET prediction : SwissADME predicts logP (~3.5) and solubility (<10 µM), suggesting poor bioavailability. Introduce polar groups (e.g., -OH, -COOH) on the benzamide ring to improve solubility .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Flexible dihydroindole may reduce binding affinity compared to rigid analogs .

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